ethyl 2-(3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-1H-pyrazole-4-carboxamido)acetate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrazole group, which is a type of azole with significant biological activity. The molecule also has a sulfonyl group attached to the piperazine ring, and an acetate group attached to the pyrazole .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring would provide a degree of three-dimensionality to the molecule, and the different groups attached to it would likely have significant effects on its overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and acetate groups would likely make the compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
A variety of carbazole derivatives, including compounds structurally related to ethyl 2-(3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-1H-pyrazole-4-carboxamido)acetate, have been synthesized and characterized. These compounds have been studied for their antibacterial, antifungal, and anticancer activities. For example, a series of novel carbazole derivatives demonstrated significant antibacterial and antifungal activity, and some showed activity against the Human Breast Cancer Cell Line MCF7 (D. Sharma, Nitin Kumar, D. Pathak, 2014).
Antimicrobial and Anticancer Potential
Research has focused on the synthesis of new derivatives and testing their biological activities. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, revealing compounds with promising anticancer potential (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012). Additionally, novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were developed as antimicrobial agents, showing potent inhibitory activity against various bacterial strains (B. Krishnamurthy, K. Vinaya, D. S. Prasanna, B. Raghava, K. Rangappa, 2011).
Molecular Interactions and Mechanisms
Studies also involve understanding the molecular interactions and mechanisms of action of related compounds. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has provided insights into the steric binding interactions and potential activity modulation by these compounds (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazole-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O5S/c1-3-30-17(26)12-21-18(27)16-13-23(2)22-19(16)31(28,29)25-9-7-24(8-10-25)15-6-4-5-14(20)11-15/h4-6,11,13H,3,7-10,12H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGFDDCYMDHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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